

Boc-Arg(Mtr)-OH CAS number and molecular weight

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Compound of Interest		
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In-Depth Technical Guide to Boc-Arg(Mtr)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N α -Boc-L-arginine(Mtr)-OH (**Boc-Arg(Mtr)-OH**), a key building block in solid-phase peptide synthesis (SPPS). This document details its chemical properties, applications in peptide synthesis, and protocols for its use and deprotection.

Core Compound Data

Boc-Arg(Mtr)-OH is an amino acid derivative where the α -amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the guanidino side chain of arginine is protected by a 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group. This dual protection scheme is integral to the Boc strategy of peptide synthesis.



Parameter	Value	References
CAS Number	102185-38-6	[1]
Molecular Weight	486.58 g/mol	[1]
Molecular Formula	C21H34N4O7S	[1]
Synonyms	N-α-t-Boc-N-G-(4-Methoxy- 2,3,6- trimethylbenzenesulfonyl)-L- arginine	

Application in Peptide Synthesis

Boc-Arg(Mtr)-OH is primarily utilized in Boc solid-phase peptide synthesis. The Boc group serves as a temporary protecting group for the N-terminus, which is removed at each cycle of amino acid addition. The Mtr group provides more robust, semi-permanent protection for the arginine side chain, preventing its interference with the coupling reactions.

The Mtr group is notably acid-labile, which allows for its removal during the final cleavage of the peptide from the resin under strong acid conditions, typically with hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[2] However, its cleavage can be slower compared to other protecting groups, which may necessitate extended reaction times.[3] This characteristic requires careful optimization of cleavage conditions, especially for peptides containing multiple arginine residues or sensitive amino acids like tryptophan.

One application noted is in the synthesis of peptides with antithrombotic activity.[4]

Experimental Protocols General Workflow for Boc Solid-Phase Peptide Synthesis (Boc-SPPS)

The following diagram illustrates a typical cycle for the incorporation of an amino acid, such as **Boc-Arg(Mtr)-OH**, in Boc-SPPS.





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Caption: General workflow for a single cycle of Boc-SPPS.

Protocol 1: Nα-Boc Deprotection

- Swell the peptide-resin in dichloromethane (DCM).
- Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for approximately 5 minutes for a pre-wash, followed by a 15-25 minute reaction time to ensure complete removal of the Boc group.[5]
- Filter the resin and wash thoroughly with DCM and then isopropanol (IPA) to remove residual acid and byproducts.[5]

Protocol 2: Coupling of Boc-Arg(Mtr)-OH

- Neutralize the N-terminal amine salt by washing the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM.
- Wash the resin several times with DCM to remove excess base.
- Dissolve Boc-Arg(Mtr)-OH and an activating agent (e.g., HBTU/HOBt or DIC/HOBt) in a suitable solvent like N,N-dimethylformamide (DMF) or DCM.
- Add the activation mixture to the resin and allow the coupling reaction to proceed for 1-2 hours.
- Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.
- After completion, wash the resin thoroughly with DMF and DCM to remove unreacted reagents and byproducts.



Protocol 3: Final Cleavage and Mtr Group Deprotection

The Mtr group is acid labile and is typically removed during the final cleavage of the peptide from the resin.



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Caption: Final cleavage and deprotection workflow.

Method for Mtr Group Cleavage:

- HF Cleavage: Treat the peptide-resin with anhydrous hydrogen fluoride (HF) at 0°C for 1-2 hours. Scavengers such as anisole or thioanisole must be included to prevent side reactions, especially the alkylation of sensitive residues like tryptophan.
- TFMSA/TFA Cleavage: A mixture of trifluoromethanesulfonic acid (TFMSA) and TFA can also be used. For peptides containing Arg(Mtr), a common protocol involves treatment with 5% (w/w) phenol in TFA. The cleavage progress can be monitored by HPLC, and the reaction is typically complete within 7.5 hours.[6][7]

Post-Cleavage Workup:

- After the cleavage reaction, the strong acid is removed by evaporation under a stream of nitrogen.
- The crude peptide is precipitated by the addition of cold diethyl ether.
- The precipitated peptide is collected by filtration or centrifugation, washed with cold ether, and then dried under vacuum.
- The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).



Signaling Pathways and Biological Activity

Boc-Arg(Mtr)-OH is a synthetic building block and does not have inherent biological activity or directly participate in signaling pathways. Its significance lies in its utility for synthesizing peptides that can modulate biological processes. For instance, it can be used in the synthesis of peptides with antithrombotic properties, which would likely target components of the coagulation cascade.[4] The specific signaling pathways would be dependent on the final peptide sequence synthesized.

Summary

Boc-Arg(Mtr)-OH is a crucial reagent for the incorporation of arginine in Boc-based solid-phase peptide synthesis. Its Mtr protecting group offers robust side-chain protection that is removable under strong acid conditions. Careful consideration of the cleavage protocol is necessary to ensure complete deprotection and to minimize side reactions, particularly with sensitive amino acids. While the compound itself is not biologically active, it enables the synthesis of a wide range of peptides for research and therapeutic development.

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